molecular formula C11H8F2O3 B2589300 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid CAS No. 2248367-37-3

2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid

Cat. No.: B2589300
CAS No.: 2248367-37-3
M. Wt: 226.179
InChI Key: GXSJTTAWWWTPCN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid is an organic compound that features a benzofuran ring substituted with a difluoromethyl group, a methyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a benzofuran derivative. This can be achieved through the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability . Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halides or organometallic compounds under appropriate conditions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield a difluoromethylated benzofuran with additional oxygen-containing functional groups, while reduction may produce a benzofuran derivative with reduced functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid include other difluoromethylated benzofurans and related heterocyclic compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the difluoromethyl group can significantly alter the compound’s physical and chemical properties, such as its lipophilicity, metabolic stability, and hydrogen-bonding ability . These unique properties make it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-(difluoromethyl)-5-methyl-1-benzofuran-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2O3/c1-5-2-6-4-8(10(12)13)16-9(6)7(3-5)11(14)15/h2-4,10H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXSJTTAWWWTPCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)C(=O)O)OC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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